Irreversible Covalent Inhibition Mechanism vs. Reversible SAHA and Thiol Analogs
6-[(2-Bromoacetyl)amino]-N-phenylhexanamide (compound 18) was explicitly designed as an irreversible HDAC inhibitor. The bromoacetyl group can form covalent bonds with nucleophilic residues (Tyr, His, Asp) in the HDAC active site [1]. In contrast, SAHA (suberoylanilide hydroxamic acid) and the corresponding thiol analog (compound 7) function through reversible zinc-chelation mechanisms. This mechanistic dichotomy is critical: irreversible inhibitors enable stable covalent labeling for target identification and chemoproteomic applications, whereas reversible inhibitors dissociate upon washout [1].
| Evidence Dimension | Inhibition mechanism |
|---|---|
| Target Compound Data | Irreversible covalent binding via bromoacetyl electrophilic warhead targeting Tyr, His, and Asp residues |
| Comparator Or Baseline | SAHA: Reversible zinc-chelation via hydroxamic acid; Compound 7 (thiol): Reversible zinc-chelation via thiol group |
| Quantified Difference | Qualitative mechanistic distinction: irreversible covalent vs. reversible non-covalent |
| Conditions | Mechanism-based drug design study; HDAC enzyme inhibition assay (HeLa nuclear extract) |
Why This Matters
For researchers requiring covalent target engagement or chemoproteomic pull-down experiments, reversible inhibitors are functionally unsuitable regardless of their superior potency.
- [1] Suzuki T, Nagano Y, Kouketsu A, Matsuura A, Maruyama S, Kurotaki M, Nakagawa H, Miyata N. Novel inhibitors of human histone deacetylases: design, synthesis, enzyme inhibition, and cancer cell growth inhibition of SAHA-based non-hydroxamates. J Med Chem. 2005 Feb 24;48(4):1019-32. View Source
